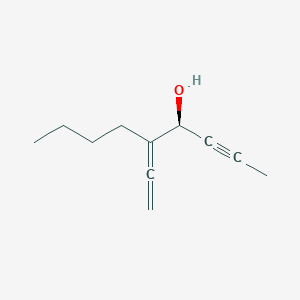
2-Nonyn-4-ol, 5-ethenylidene-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is a chemical compound known for its unique structure and properties It is a derivative of nonyne, featuring a hydroxyl group and an ethenylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- typically involves the reaction of nonyne with specific reagents to introduce the hydroxyl and ethenylidene groups. One common method is the Diels-Alder reaction, where butadiene reacts with cyclopentadiene to form the bicyclic structure, followed by further functionalization to introduce the hydroxyl and ethenylidene groups .
Industrial Production Methods
Industrial production of this compound often involves the use of nickel- and palladium-based catalyst systems. These catalysts facilitate the oligomerization and polymerization of the precursor compounds, allowing for the production of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- with high molecular weight and controlled properties .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The ethenylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as high glass transition temperatures and chemical resistance.
Materials Science: The compound is utilized in the development of advanced materials, including membranes for gas separation and proton-conducting membranes for fuel cells.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2-Nonyn-4-ol, 5-ethenylidene-, (4S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethenylidene group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylidene-2-norbornene: A similar compound used in polymer chemistry with a rigid bicyclic structure.
5-Vinyl-2-norbornene: Another related compound with applications in gas-transport properties and polymer synthesis.
Uniqueness
2-Nonyn-4-ol, 5-ethenylidene-, (4S)- is unique due to its combination of a hydroxyl group and an ethenylidene substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
651020-94-9 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
InChI |
InChI=1S/C11H16O/c1-4-7-9-10(6-3)11(12)8-5-2/h11-12H,3-4,7,9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
MCMYHQLPSJYKMU-NSHDSACASA-N |
SMILES isomérique |
CCCCC(=C=C)[C@H](C#CC)O |
SMILES canonique |
CCCCC(=C=C)C(C#CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
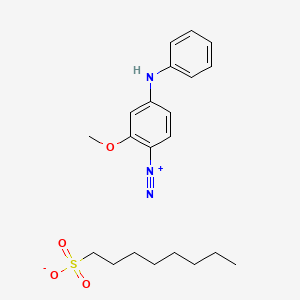
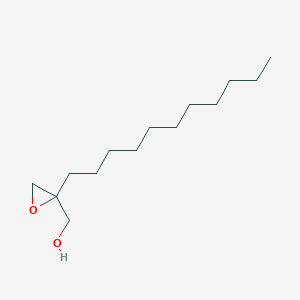
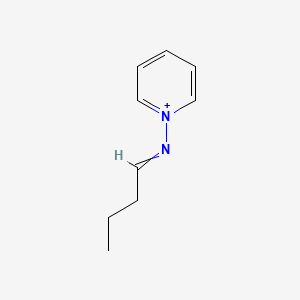
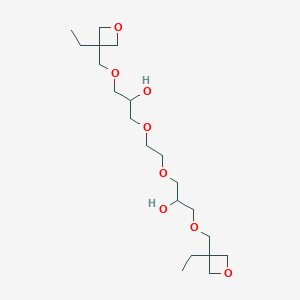

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
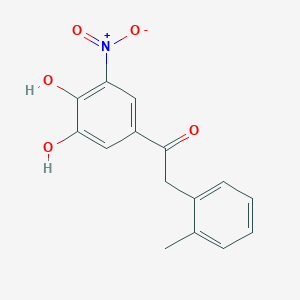
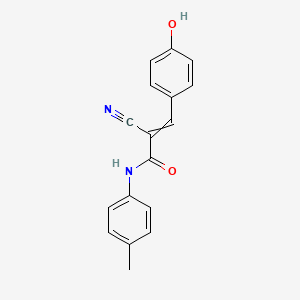
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
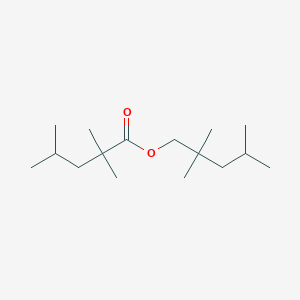

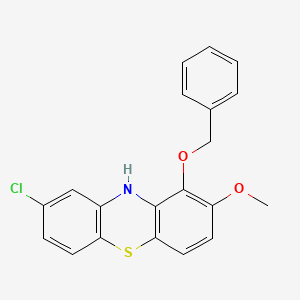
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
